molecular formula C10H12ClNOS B14034994 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one

1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14034994
M. Wt: 229.73 g/mol
InChI Key: PWCXWXVEISSNQA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the nitration of 4-methylthiophenol to produce 4-nitro-3-methylthiophenol. This intermediate is then reduced to 4-amino-3-methylthiophenol. The final step involves the reaction of 4-amino-3-methylthiophenol with 2-chloropropanone under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

    4-Amino-3-methylthiophenol: Shares the amino and methylthio groups but lacks the chloropropanone moiety.

    2-Chloropropanone: Contains the chloropropanone moiety but lacks the aromatic ring and amino group.

    4-Aminoacetophenone: Contains the amino group and aromatic ring but lacks the methylthio and chloropropanone groups.

Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(4-amino-3-methylsulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6H,12H2,1-2H3

InChI Key

PWCXWXVEISSNQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)N)SC)Cl

Origin of Product

United States

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